molecular formula C16H14N2O7S B4962892 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione

2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione

Cat. No.: B4962892
M. Wt: 378.4 g/mol
InChI Key: MSENZEKLDNFOBN-UHFFFAOYSA-N
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Description

2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a complex organic compound with a unique structure that combines a benzisothiazole core with a nitrophenoxy group

Properties

IUPAC Name

2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7S/c19-12(10-25-13-7-5-11(6-8-13)18(21)22)9-17-16(20)14-3-1-2-4-15(14)26(17,23)24/h1-8,12,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSENZEKLDNFOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(COC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione typically involves multiple steps. One common method starts with the preparation of the benzisothiazole core, followed by the introduction of the hydroxypropyl group and the nitrophenoxy group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction parameters to maximize efficiency and minimize waste. Techniques such as catalytic oxidation and reductive alkylation are commonly employed to achieve the desired transformations.

Chemical Reactions Analysis

Types of Reactions

2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione is unique due to its combination of a benzisothiazole core with a nitrophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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